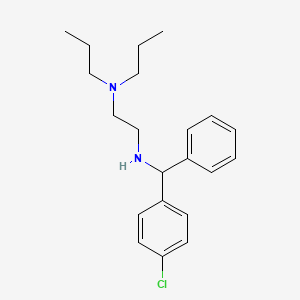
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine is an organic compound that belongs to the class of ethylenediamine derivatives. This compound is characterized by the presence of a p-chlorophenyl group attached to a benzyl moiety, which is further linked to an ethylenediamine backbone substituted with dipropyl groups. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with N,N’-dipropylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent, such as ethanol or toluene, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or ethylenediamine moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups attached to the original molecule.
Scientific Research Applications
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine can be compared with other similar compounds, such as:
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dimethylethylenediamine: Similar structure but with dimethyl groups instead of dipropyl groups.
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-diethylethylenediamine: Similar structure but with diethyl groups instead of dipropyl groups.
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine: Similar structure but with dibutyl groups instead of dipropyl groups.
The uniqueness of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
23892-36-6 |
|---|---|
Molecular Formula |
C21H29ClN2 |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-N',N'-dipropylethane-1,2-diamine |
InChI |
InChI=1S/C21H29ClN2/c1-3-15-24(16-4-2)17-14-23-21(18-8-6-5-7-9-18)19-10-12-20(22)13-11-19/h5-13,21,23H,3-4,14-17H2,1-2H3 |
InChI Key |
KJRAEILQLCJHTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















